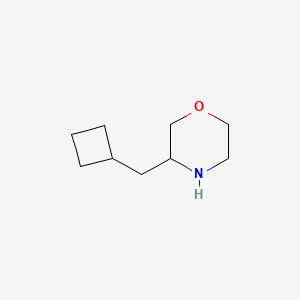

3-(Cyclobutylmethyl)morpholine

Description

Contextualization of Morpholine (B109124) Ring Systems in Organic Synthesis and Chemical Biology Scaffolds

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. chemsrc.com This unique combination imparts a favorable physicochemical profile, including improved solubility and metabolic stability, making it a highly valued scaffold in medicinal chemistry. sigmaaldrich.comorganic-chemistry.org The morpholine moiety is a component of numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. bldpharm.comchemsrc.com

In organic synthesis, morpholine is widely used as a building block and its derivatives are employed as catalysts and reagents. bldpharm.com The synthesis of substituted morpholines is an active area of research, with various methods developed to create diverse molecular libraries for drug discovery projects. organic-chemistry.orgchembuyersguide.com These methods include photocatalytic couplings and tandem reactions to produce a wide array of substituted morpholine congeners. organic-chemistry.org The versatility of the morpholine scaffold allows for its incorporation into molecules targeting a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties. chemscene.com

Distinctive Features of the Cyclobutylmethyl Moiety in Molecular Design and its Influence on Scaffold Properties

The cyclobutylmethyl group is a non-planar, saturated carbocyclic moiety that confers specific structural and conformational properties to a molecule. In molecular design, the incorporation of a cyclobutyl group can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid, three-dimensional nature of the cyclobutane (B1203170) ring can help to lock the conformation of a molecule, which can be advantageous for optimizing interactions with a protein's binding site.

This moiety is a recognized feature in medicinal chemistry. For example, the cyclobutylmethyl group is present on the nitrogen atom of several morphinan-based opioid compounds, where it influences their pharmacological profile. researchgate.net Its inclusion in molecular design is often a strategic choice to explore new chemical space and improve the drug-like properties of a lead compound. Patents for various therapeutic agents, such as PARG inhibitors for cancer treatment, list compounds containing the cyclobutylmethyl group, underscoring its relevance in the development of novel therapeutics. google.comgoogle.com

Current Research Landscape and Emerging Trends for Substituted Morpholine Derivatives

The research landscape for substituted morpholine derivatives is dynamic and expanding. A significant trend is the development of synthetic methodologies that allow for precise control over the substitution pattern on the morpholine ring, including the creation of specific stereoisomers. organic-chemistry.orggoogle.com This is crucial for structure-activity relationship (SAR) studies, which aim to understand how molecular structure affects biological function. google.com

Current research often focuses on synthesizing libraries of substituted morpholines to screen for various biological activities. For example, morpholine derivatives are being investigated as potent and selective inhibitors of the mTOR enzyme, a key target in cancer therapy. chemscene.com In this context, the morpholine moiety has been shown to significantly enhance the selectivity and potency of these inhibitors. chemscene.com Another active area is the design of morpholine derivatives as dual serotonin (B10506) and noradrenaline reuptake inhibitors for potential use as antidepressants. google.com The ability to synthetically modify the morpholine scaffold allows researchers to fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(3-1)6-9-7-11-5-4-10-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWROMHJUXFNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclobutylmethyl Morpholine and Its Analogs

Strategic Approaches to Stereoselective Synthesis

The creation of chiral centers with high fidelity is a paramount challenge in modern organic synthesis. For 3-(Cyclobutylmethyl)morpholine, the stereocenter at the C3 position of the morpholine (B109124) ring is a key determinant of its biological activity. Therefore, significant research has been directed towards enantioselective and diastereoselective methods for its construction.

Enantioselective and Diastereoselective Cyclization Reactions

Enantioselective and diastereoselective cyclization reactions offer a powerful strategy to establish the stereochemistry of the morpholine ring during its formation. One notable approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. While not specifically demonstrated for a cyclobutylmethyl group, this method has been successfully applied to synthesize various chiral 3-substituted morpholines. For instance, the use of bromine as an electrophile can induce the cyclization of N-allyl-β-amino alcohols to yield chiral morpholines with high diastereoselectivity. The stereochemical outcome of such reactions is often dependent on the reaction conditions and the nature of the substituents.

Another strategy involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway allows for the synthesis of highly substituted morpholines with excellent diastereo- and enantioselectivities. Adapting this methodology to a substrate bearing a cyclobutylmethyl group on the allene (B1206475) or nitrogen precursor could provide a direct route to stereochemically defined this compound.

Furthermore, diastereoselective syntheses of 3-alkylindoloquinolizine derivatives have been achieved through regiospecific oxidative cyclization of enantiopure 3-alkyl-substituted piperidines. This highlights the potential for using chiral precursors to direct the stereochemical outcome of cyclization reactions, a principle that can be extended to the synthesis of chiral this compound.

Table 1: Comparison of Diastereoselective Cyclization Strategies

| Strategy | Key Features | Potential Applicability to this compound |

|---|---|---|

| Electrophile-Induced Cyclization | Utilizes chiral N-allyl-β-amino alcohols; diastereoselectivity is influenced by reaction quenching time and substituents. | Requires synthesis of a chiral N-allyl-β-amino alcohol precursor with a cyclobutylmethyl group. |

| Rhodium-Catalyzed Cyclization | Atom-economic; provides high diastereo- and enantioselectivity for various substituted morpholines. | Adaptable by designing a suitable nitrogen-tethered allenol with a cyclobutylmethyl substituent. |

| Oxidative Cyclization | Employs enantiopure substituted piperidines to direct stereochemistry. | Could be adapted by using a chiral precursor that leads to the morpholine ring system. |

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis provides an elegant and efficient means to generate chiral molecules. In the context of 3-substituted morpholines, a highly effective method is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. This approach starts from readily available aminoalkyne substrates. A titanium-catalyzed hydroamination first forms a cyclic imine, which is then reduced in situ using a ruthenium catalyst with a chiral ligand, such as (S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee). The success of this method relies on hydrogen-bonding interactions between the substrate and the catalyst, which dictates the stereochemical outcome. This methodology is tolerant of a wide range of functional groups and is scalable, making it a practical choice for the synthesis of enantiomerically pure this compound.

Another powerful tool is asymmetric hydrogenation. While extensively used for creating stereocenters, its application to the synthesis of 3-substituted chiral morpholines is less common but has been reported. This typically involves the hydrogenation of an unsaturated morpholine precursor in the presence of a chiral catalyst, such as a bisphosphine-rhodium complex. The development of suitable dehydromorpholine precursors bearing a cyclobutylmethyl group would be necessary to apply this strategy.

Table 2: Asymmetric Catalytic Methods for 3-Substituted Morpholines

| Catalytic Method | Catalyst System | Key Advantages |

|---|---|---|

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti-catalyst (hydroamination), Ru-catalyst with chiral ligand (e.g., (S,S)-Ts-DPEN) (hydrogenation). | High enantioselectivity (>95% ee), broad substrate scope, one-pot procedure. |

| Asymmetric Hydrogenation | Chiral bisphosphine-rhodium complex. | Potentially high enantioselectivity, atom-economical. |

Development of Convergent and Divergent Synthetic Routes

The efficient construction of a library of analogs based on the this compound scaffold necessitates the development of both convergent and divergent synthetic strategies. These approaches allow for the rapid assembly of the core structure and the late-stage introduction of diversity.

Multi-step Synthesis from Precursor Molecules

A common and versatile approach to substituted morpholines involves a multi-step synthesis starting from readily available precursors like 1,2-amino alcohols. For this compound, a plausible route would begin with a chiral amino alcohol precursor bearing the cyclobutylmethyl group. This precursor can be synthesized through various established methods. The subsequent steps would involve the formation of the morpholine ring, for example, through annulation with a two-carbon electrophile.

A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction. This strategy could be adapted by starting with an appropriate amino alcohol to introduce the cyclobutylmethyl group at the C3 position.

Functional Group Interconversion Strategies on the Morpholine Core

Once the this compound core is assembled, functional group interconversions (FGIs) can be employed to create a variety of analogs. FGIs are chemical reactions that transform one functional group into another without altering the carbon skeleton of the molecule. For instance, if the initial synthesis yields a this compound with a protected amine, deprotection followed by N-alkylation, N-arylation, or acylation can introduce a wide range of substituents on the nitrogen atom.

Furthermore, if other functional groups are present on the cyclobutyl ring or elsewhere on the morpholine scaffold, they can be manipulated to generate further diversity. For example, a hydroxyl group could be converted to a halogen, which can then participate in various cross-coupling reactions.

Late-Stage Derivatization of this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule at a late stage of the synthesis. This approach avoids the need to re-synthesize analogs from early-stage intermediates. For this compound, LSF could be employed to introduce functional groups onto the morpholine ring or the cyclobutyl moiety.

For example, C-H activation methodologies could potentially be used to directly functionalize the morpholine ring, although regioselectivity can be a challenge. Alternatively, if a suitable "handle" such as a halogen or a boronic ester is incorporated into the initial synthesis of the cyclobutylmethyl group, a variety of substituents can be introduced via cross-coupling reactions in the final steps. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Process Optimization and Scalability Considerations for Research and Development

The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of process optimization and scalability. For this compound, a plausible and efficient synthetic approach involves a multi-step sequence, with reductive amination being a key transformation. A proposed synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of this compound

A plausible synthetic route to this compound (3) involves the reductive amination of cyclobutaneacetaldehyde (1) with a suitable amino alcohol, such as 2-(2-aminoethoxy)ethanol, followed by an intramolecular cyclization. This approach is amenable to process optimization and scale-up.

Interactive Data Table: Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature (°C) | Catalyst | Typical Yield (%) | Reference |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE) | 20-25 | None | 85-95 | commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | 20-25 | None | 80-90 | commonorganicchemistry.com |

| H2 | Methanol (MeOH) or Ethanol (EtOH) | 25-50 | Pd/C | 90-98 | acs.org |

| Phenylsilane | Toluene | 80-100 | Zn(OAc)2 | 85-95 | researchgate.net |

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. rsc.org The synthesis of this compound can be made more environmentally friendly by implementing several green chemistry strategies.

Atom Economy: The proposed reductive amination pathway generally exhibits good atom economy, as the majority of the atoms from the reactants are incorporated into the final product. wikipedia.org

Use of Safer Solvents: A significant green improvement would be the replacement of commonly used chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) in reductive amination reactions. acsgcipr.org Research has shown that greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even some alcohols can be effective substitutes for certain reducing agents. researchgate.net

Interactive Data Table: Green Solvent Alternatives for Reductive Amination

| Green Solvent | Reducing Agent Compatibility | Key Advantages | Reference |

| Ethyl Acetate | Sodium triacetoxyborohydride (STAB) | Biodegradable, lower toxicity than chlorinated solvents. | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Borane-based reductants | Derived from renewable resources, good performance. | researchgate.net |

| Isopropyl Alcohol (IPA) | Borane-based reductants | Lower toxicity, readily available. | researchgate.net |

| Water | (in some specialized cases) | The greenest solvent, but substrate solubility can be a challenge. | wikipedia.org |

Catalysis: The use of catalytic hydrogenation instead of stoichiometric reducing agents is a cornerstone of green chemistry. chemrxiv.org Catalytic amounts of palladium on carbon (Pd/C) or other transition metal catalysts can efficiently mediate the reductive amination with hydrogen gas as the only byproduct being water. This approach significantly reduces waste compared to methods employing borohydride (B1222165) reagents. acs.org

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that require careful process engineering and optimization.

Continuous Flow Chemistry: For reactions that are highly exothermic or involve unstable intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. digitellinc.com In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for better temperature control, improved safety, and potentially higher yields and purity. The precise control over reaction parameters in a flow system can be particularly beneficial for optimizing the reductive amination and subsequent cyclization steps.

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) is crucial for ensuring process robustness and consistency during scale-up. certech.bemt.com PAT involves the online, in-line, or at-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. For the synthesis of this compound, PAT tools could be employed to:

Monitor reaction kinetics: Techniques like in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of intermediates and the final product, allowing for precise determination of reaction endpoints. youtube.com

Ensure consistent quality: Real-time analysis can detect deviations from the desired process conditions, enabling immediate corrective actions to maintain product quality and minimize batch-to-batch variability.

Enhance safety: By continuously monitoring reaction parameters such as temperature and pressure, PAT can help prevent runaway reactions and ensure safe operation on a large scale.

Catalyst Selection and Optimization: For a catalytic hydrogenation approach, the choice of catalyst and its loading are critical for an efficient and cost-effective process. Optimization studies would focus on:

Catalyst screening: Evaluating different catalysts (e.g., Pd/C, Pt/C, Raney Nickel) to identify the most active and selective one for the specific reductive amination.

Catalyst loading: Minimizing the amount of precious metal catalyst used without compromising reaction efficiency is a key economic and environmental consideration.

Catalyst recycling: Developing protocols for the recovery and reuse of the catalyst can significantly reduce costs and waste.

By integrating these advanced synthetic methodologies, process optimization strategies, and green chemistry principles, the synthesis of this compound can be achieved in an efficient, scalable, and sustainable manner, paving the way for its potential applications in various fields.

Mechanistic Investigations of Chemical Transformations Involving 3 Cyclobutylmethyl Morpholine

Electronic Effects and Reactivity of the Morpholine (B109124) Nitrogen and Cyclobutyl Ring Substituent

The reactivity of 3-(Cyclobutylmethyl)morpholine is primarily dictated by the electronic characteristics of the morpholine ring and the nature of the cyclobutylmethyl substituent. The morpholine moiety contains a nitrogen atom and an oxygen atom in a six-membered saturated ring. The presence of the electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I effect) on the nitrogen atom. This reduces the electron density on the nitrogen, making it less basic and less nucleophilic compared to structurally similar secondary amines like piperidine frontiersin.org.

The cyclobutylmethyl group, attached at the 3-position of the morpholine ring, is an alkyl substituent. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect) quora.comwikipedia.org. This effect arises from the polarization of the sigma bonds between the carbon atoms of the alkyl group and the heteroatom of the morpholine ring. However, computational studies on various alkyl groups have shown that their inductive effects can be subtle and context-dependent nih.gov. In the case of this compound, the cyclobutylmethyl group would be expected to slightly increase the electron density on the morpholine ring, although this effect is likely to be modest.

The cyclobutane (B1203170) ring itself possesses unique electronic properties due to its ring strain. The C-H bonds in a cyclobutane ring have a higher s-character compared to those in unstrained alkanes, which can influence their reactivity in processes like C-H functionalization nih.gov.

A summary of the expected electronic effects is presented in the table below.

| Functional Group | Electronic Effect on the Morpholine Ring | Consequence for Reactivity |

| Morpholine Oxygen | Electron-withdrawing (-I) | Reduced basicity and nucleophilicity of the nitrogen atom |

| Cyclobutylmethyl Group | Electron-donating (+I) | Minor increase in electron density on the ring |

Elucidation of Reaction Pathways and Identification of Key Intermediates in Functionalization Reactions

While no specific studies on the functionalization of this compound have been reported, plausible reaction pathways can be postulated based on the known reactivity of morpholines and cyclobutanes.

Functionalization of the Morpholine Ring:

The morpholine ring offers several sites for functionalization. The secondary amine is a common site for reactions such as N-alkylation, N-acylation, and N-arylation. These reactions typically proceed through nucleophilic attack of the nitrogen atom on an electrophile.

Another potential site for functionalization is the carbon atom alpha to the nitrogen (the C-2 and C-6 positions). The functionalization at these positions can be achieved through various methods, including α-lithiation followed by reaction with an electrophile, or through transition-metal-catalyzed C-H activation.

Functionalization of the Cyclobutyl Ring:

The cyclobutane ring can also undergo functionalization. C-H functionalization of cyclobutanes has been demonstrated using transition metal catalysis, allowing for the introduction of new functional groups nih.govacs.orgacs.org. These reactions often require a directing group to achieve site-selectivity acs.org.

Ring-opening reactions are another characteristic transformation of cyclobutane derivatives, often driven by the release of ring strain. For instance, the ring-opening of cyclobutylmethyl radicals has been studied and proceeds to form linear alkyl radicals rsc.org.

Hypothetical Reaction Pathways for this compound:

Based on these general principles, several hypothetical reaction pathways for the functionalization of this compound can be proposed:

N-Functionalization: Reaction with an alkyl halide or acyl chloride would readily yield the corresponding N-substituted derivative. The key intermediate would be the morpholinium salt or the N-acylated product.

α-C-H Functionalization of the Morpholine Ring: Under appropriate conditions with a strong base or a suitable transition metal catalyst, it might be possible to functionalize the C-2 or C-6 positions of the morpholine ring.

C-H Functionalization of the Cyclobutyl Ring: Directed C-H activation could potentially lead to the introduction of substituents on the cyclobutane ring. The regioselectivity of such a reaction would be a key challenge.

Ring-Opening of the Cyclobutyl Group: Under radical conditions, the cyclobutylmethyl group could undergo ring-opening to generate a pentenyl-substituted morpholine derivative.

It is crucial to reiterate that these proposed pathways are speculative and would require experimental validation.

Investigation of Catalytic Roles and Reaction Mechanisms of this compound Derivatives in Organic Transformations

While this compound itself is not a known catalyst, its derivatives hold potential for applications in catalysis, particularly in the field of organocatalysis and as ligands for transition metal catalysis.

Morpholine derivatives have been employed as organocatalysts, for example, in Michael additions frontiersin.org. Chiral morpholines can act as catalysts in asymmetric synthesis. The steric and electronic properties of the substituents on the morpholine ring can influence the efficiency and stereoselectivity of the catalyzed reaction. A derivative of this compound, if synthesized in an enantiomerically pure form, could potentially serve as a chiral organocatalyst.

Furthermore, the nitrogen atom of the morpholine ring can act as a ligand to coordinate with transition metals researchgate.net. The resulting metal complexes can be catalytically active. The cyclobutylmethyl substituent could influence the steric environment around the metal center, which in turn could affect the catalytic activity and selectivity. The design of ligands is a critical aspect of developing effective transition metal catalysts nih.govsigmaaldrich.com.

Potential Catalytic Applications:

Organocatalysis: Chiral derivatives of this compound could be explored as catalysts for asymmetric reactions, such as aldol reactions, Mannich reactions, or Michael additions.

Ligands in Transition Metal Catalysis: N-functionalized derivatives could be synthesized to act as ligands for metals like palladium, rhodium, or copper in various cross-coupling and hydrogenation reactions.

The investigation into the catalytic roles of this compound derivatives represents an unexplored area of research. Mechanistic studies would be essential to understand the mode of action of any such catalyst and to optimize its performance.

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a full assignment of all atoms in 3-(Cyclobutylmethyl)morpholine can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine (B109124) ring, the cyclobutane (B1203170) ring, and the bridging methylene group. The morpholine ring itself contains protons in different chemical environments due to the influence of the adjacent oxygen and nitrogen atoms. Protons closer to the electronegative oxygen atom (at position 4) are typically deshielded and appear at a higher chemical shift (further downfield) compared to those adjacent to the nitrogen.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the morpholine ring adjacent to the heteroatoms (C2, C6 and C3, C5) will have characteristic chemical shifts. The cyclobutylmethyl substituent introduces four additional, distinct carbon signals.

Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Morpholine H2, H6 | 3.60 - 3.80 | m |

| Morpholine H3 | 2.80 - 3.00 | m |

| Morpholine H5 | 2.60 - 2.80 | m |

| Morpholine NH | 1.50 - 2.50 | br s |

| CH₂ (bridging) | 1.50 - 1.70 | d |

| CH (cyclobutane) | 2.00 - 2.20 | m |

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C2, C6 | 67.0 - 69.0 |

| Morpholine C3, C5 | 45.0 - 48.0 |

| CH₂ (bridging) | 38.0 - 41.0 |

| CH (cyclobutane) | 33.0 - 36.0 |

| CH₂ (cyclobutane) | 25.0 - 28.0 |

To unambiguously assign the predicted signals and confirm the molecule's connectivity, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the morpholine ring and, separately, the cyclobutylmethyl group. For instance, strong cross-peaks would be expected between the bridging methylene protons and the methine proton on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the morpholine ring and the cyclobutylmethyl substituent. An HMBC experiment would show a correlation between the bridging methylene (CH₂) protons and the C3 carbon of the morpholine ring, confirming the point of attachment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can confirm the molecular formula. For this compound (C9H17NO), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 156.1388 Da.

Analysis of the fragmentation pattern in the mass spectrum gives insight into the molecule's structure. The fragmentation is influenced by the stability of the resulting carbocations and neutral losses. chemguide.co.uklibretexts.org Key fragmentation pathways would likely involve:

Alpha-cleavage: The bond between the morpholine ring (at C3) and the bridging methylene group could break, leading to the formation of a stable morpholinyl cation or a cyclobutylmethyl radical.

Loss of the side chain: Cleavage of the C3-CH₂ bond would result in a fragment corresponding to the protonated morpholine ring and a neutral cyclobutylmethyl radical.

Ring opening of morpholine: The morpholine ring can undergo fragmentation, leading to characteristic smaller ions. miamioh.edu

Fragmentation of the cyclobutane ring: The cyclobutane ring can lose ethylene (B1197577) (C₂H₄) to form a more stable cyclopropyl fragment.

Predicted Major Fragments in Mass Spectrometry

| m/z Value | Possible Fragment Ion |

|---|---|

| 156 | [C₉H₁₇NO + H]⁺ (Molecular Ion) |

| 100 | [C₅H₁₀NO]⁺ (Loss of cyclobutyl group) |

| 86 | [C₄H₈NO]⁺ (Fragment from morpholine ring cleavage) |

| 69 | [C₅H₉]⁺ (Cyclobutylmethyl cation) |

Infrared (IR) and Raman Spectroscopic Studies for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectrum for this compound would display characteristic absorption bands corresponding to its functional groups.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H bond.

C-H Stretch: Strong, sharp bands between 2850 and 3000 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups in the aliphatic rings and linker.

C-O-C Stretch: A strong, characteristic band for the ether linkage within the morpholine ring would appear in the 1070-1150 cm⁻¹ region. researchgate.net

C-N Stretch: This vibration typically appears in the 1020-1250 cm⁻¹ range.

CH₂ Bending: Scissoring and rocking vibrations for the numerous CH₂ groups will be visible around 1450-1470 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode |

|---|---|

| 3300 - 3500 | N-H Stretch (secondary amine) |

| 2850 - 3000 | C-H Stretch (alkane CH, CH₂) |

| 1450 - 1470 | C-H Bend (alkane CH₂) |

| 1070 - 1150 | C-O-C Stretch (ether) |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. nih.govmdpi.com This technique would yield precise data on:

Bond lengths and angles: Confirming the exact geometric parameters of both the morpholine and cyclobutane rings.

Conformation: Revealing the preferred conformation of the molecule in the crystal lattice, including the chair conformation of the morpholine ring and the puckering of the cyclobutane ring.

Intermolecular interactions: Identifying any hydrogen bonding involving the morpholine nitrogen's N-H group or oxygen atom, as well as other van der Waals forces that dictate how the molecules pack together in the crystal.

As of now, no public crystal structure data is available for this specific compound.

Investigation of Conformational Isomerism and Ring Dynamics

The conformational flexibility of this compound is primarily dictated by the morpholine ring and the orientation of its substituent.

Morpholine Ring Inversion: Like cyclohexane, the morpholine ring exists predominantly in a chair conformation to minimize steric and torsional strain. nih.gov It can undergo a ring-flip process, converting one chair form into another.

Axial vs. Equatorial Substituent: The cyclobutylmethyl group at the C3 position can be in either an axial or an equatorial position. Due to steric hindrance, the equatorial conformation is expected to be the thermodynamically more stable and thus the major conformer at equilibrium. lumenlearning.com In the axial conformation, the bulky cyclobutylmethyl group would experience unfavorable 1,3-diaxial interactions with the axial protons on C5 and the nitrogen atom.

Cyclobutane Ring Puckering: The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering is dynamic, and the ring can rapidly interconvert between equivalent puckered forms.

Rotational Isomers: There is free rotation around the single bond connecting the cyclobutane ring to the bridging methylene group and the bond connecting the methylene group to the morpholine ring, leading to various rotational isomers (rotamers).

Variable-temperature NMR studies could be employed to investigate the energetics of these conformational changes, particularly the chair-to-chair interconversion of the morpholine ring. researchgate.net

Computational Chemistry and Molecular Modeling Studies in the Context of 3 Cyclobutylmethyl Morpholine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, thermodynamic stability, and inherent reactivity of 3-(Cyclobutylmethyl)morpholine. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties. The distribution of electron density, for instance, highlights the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring as regions of high electron density, which are crucial for intermolecular interactions. The calculated electrostatic potential map further visualizes the electron-rich areas, indicating likely sites for electrophilic attack.

The stability of this compound can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity.

Furthermore, various reactivity descriptors can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, offer a comprehensive picture of how this compound is likely to behave in chemical reactions. For instance, a study on the reactivity of morpholine in addition reactions using DFT calculations revealed that the nitrogen atom is the most nucleophilically activated site. Such insights are directly applicable to understanding the reactivity of this compound.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Electronegativity (χ) | 2.35 eV |

| Chemical Hardness (η) | 4.15 eV |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and to analyze its interactions with other molecules over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior.

Due to the flexibility of the cyclobutyl and morpholine rings, as well as the single bond connecting them, this compound can adopt a variety of conformations. MD simulations can systematically explore these different spatial arrangements and identify the most energetically favorable (stable) conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and physical properties.

MD simulations are also invaluable for studying how this compound interacts with its environment, such as solvent molecules or a biological target like a protein. By simulating the molecule in a solvated environment, researchers can gain insights into its solubility and how it is stabilized by solvent interactions. In the context of drug design, MD simulations can model the binding of this compound to a protein's active site, revealing the key intermolecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that govern the binding affinity and stability of the complex. For instance, simulations of other morpholine-containing compounds have been used to validate their binding interactions within the active sites of proteins.

Table 2: Key Intermolecular Interactions of this compound from MD Simulations

| Interaction Type | Potential Interaction Sites | Significance |

|---|---|---|

| Hydrogen Bonding | Morpholine Oxygen and Nitrogen | Crucial for binding to biological targets and for solubility in protic solvents. |

| Hydrophobic Interactions | Cyclobutylmethyl group | Important for interactions with nonpolar pockets in proteins. |

Structure-Activity Relationship (SAR) Methodologies and Rational Analog Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR methodologies, often guided by computational modeling, can be employed to design novel analogs with improved properties.

The morpholine ring is recognized as a "privileged" scaffold in drug design, known for conferring favorable properties such as improved solubility and metabolic stability. SAR studies on this compound would involve systematically modifying its structure and assessing the impact on a specific biological activity. For example, the cyclobutylmethyl group could be replaced with other alkyl or aryl groups to probe the effect of size, shape, and hydrophobicity on activity. Similarly, substitutions could be made on the morpholine ring to alter its electronic properties and hydrogen bonding capacity.

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate structural features with biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the rational design of more potent and selective analogs before their synthesis. The insights gained from SAR studies on other morpholine-containing compounds, which have highlighted the importance of specific substitutions for enhancing potency and selectivity, can inform the design of new analogs of this compound.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical computational studies are essential for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these studies can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

For reactions involving this compound, such as its synthesis or its metabolic transformation, computational methods can provide a level of detail that is often inaccessible through experimental techniques alone. For example, DFT calculations can be used to model the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

By understanding the reaction mechanism and the nature of the transition state, chemists can devise strategies to control the outcome of a reaction, for example, by designing catalysts that lower the activation energy or by modifying the reaction conditions to favor a particular product. Theoretical studies on the reactivity of the morpholine nucleus have provided valuable information on its behavior in various reactions, which can be extrapolated to predict the reaction mechanisms of this compound.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Oxygen |

Applications As Versatile Chemical Building Blocks and Synthetic Intermediates in Advanced Research

Building Block for the Construction of Complex Heterocyclic Systems and Molecular Architectures

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, and substituted morpholines are key starting materials for the synthesis of a wide array of complex heterocyclic systems. nih.govnih.govnih.gov 3-(Cyclobutylmethyl)morpholine can serve as a chiral or racemic building block, with the nitrogen and the C-3 carbon acting as points for further functionalization.

The secondary amine of the morpholine ring can undergo a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, to introduce diverse substituents. researchgate.net These reactions allow for the incorporation of the this compound unit into larger, more complex molecular architectures. For instance, it can be used in the synthesis of fused heterocyclic systems or as a key component in the assembly of macrocycles. The cyclobutyl group can influence the stereochemical outcome of reactions at adjacent centers and can impact the conformational preferences of the resulting molecules.

Table 1: Examples of Complex Heterocyclic Systems Derived from Morpholine Scaffolds

| Starting Morpholine Derivative | Reaction Type | Resulting Heterocyclic System | Potential Application Area |

| Morpholine | Multi-component reaction | Substituted quinolines | Medicinal Chemistry |

| 3-Substituted Morpholine | Intramolecular cyclization | Bridged morpholine derivatives | Novel Scaffolds for Drug Discovery |

| N-Aryl-morpholine | Palladium-catalyzed coupling | Fused morpholine-indole systems | Materials Science |

This table presents examples of reactions involving the general morpholine scaffold to illustrate the potential synthetic pathways for derivatives of this compound.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Probes and Tools

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The morpholine scaffold is frequently incorporated into the design of such probes due to its favorable pharmacokinetic properties. nih.gov this compound could serve as a valuable intermediate in the synthesis of novel chemical probes.

The lipophilic cyclobutylmethyl group can enhance membrane permeability, a crucial property for probes targeting intracellular proteins. Furthermore, the morpholine nitrogen provides a handle for the attachment of reporter groups, such as fluorophores or affinity tags, or for linking to other molecular fragments. The synthesis of libraries of compounds based on the this compound scaffold would allow for the systematic exploration of structure-activity relationships in the development of potent and selective chemical probes.

Precursor for N-Heterocyclic Carbene (NHC) Ligands and Organometallic Catalysts in Synthetic Methodology Development

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. bohrium.comnih.gov The electronic and steric properties of NHC ligands can be readily tuned by modifying the substituents on the heterocyclic backbone. While less common than imidazole- or triazole-based NHCs, morpholine-derived NHCs have been explored.

This compound could be envisioned as a precursor for the synthesis of novel NHC ligands. The synthesis would likely involve N-alkylation or N-arylation of the morpholine nitrogen, followed by cyclization to form the corresponding imidazolium (B1220033) or related azolium salt, the direct precursor to the NHC. The bulky cyclobutylmethyl group at the position adjacent to the carbene carbon would exert significant steric influence on the metal center in the resulting organometallic complex. This steric hindrance can be beneficial in controlling the reactivity and selectivity of catalytic transformations. nih.govresearchgate.net

Table 2: Potential Properties of NHC Ligands Derived from this compound

| Property | Influence of the this compound moiety | Potential Catalytic Application |

| Steric Bulk | The cyclobutylmethyl group would create a sterically demanding environment around the metal center. | Cross-coupling reactions, metathesis |

| Electron-donating ability | The overall electron-donating character of the NHC would be influenced by the substituents on the nitrogen atoms. | C-H activation, polymerization |

| Chirality | If an enantiomerically pure form of this compound is used, chiral NHC ligands can be synthesized. | Asymmetric catalysis |

This table outlines the projected influence of the this compound fragment on the properties of hypothetical NHC ligands and their potential applications.

Strategic Component in the Design and Synthesis of Novel Organic Reagents and Advanced Materials

The unique properties of the morpholine ring also lend themselves to the development of novel organic reagents and advanced materials. e3s-conferences.org For instance, morpholine derivatives have been utilized as organocatalysts. frontiersin.orgnih.gov The basicity of the morpholine nitrogen in this compound, coupled with the steric environment provided by the C-3 substituent, could be exploited in the design of new base catalysts or phase-transfer catalysts.

In materials science, the incorporation of the morpholine unit can influence the properties of polymers and other materials. The polarity of the ether and amine functionalities can affect solubility and intermolecular interactions. The rigid cyclobutyl group could impact the packing and thermal properties of materials derived from this compound. Potential applications could include the development of novel monomers for polymerization or as additives to modify the properties of existing materials. e3s-conferences.org

Role in the Synthetic Exploration of Compounds Relevant to Agrochemical Research

The morpholine scaffold is a well-established feature in a number of commercially successful fungicides and other agrochemicals. researchgate.netnih.gov Morpholine fungicides, for example, often act by inhibiting sterol biosynthesis in fungi. The development of new agrochemicals is a continuous effort to overcome resistance and improve efficacy and safety profiles.

This compound represents a novel building block for the synthesis of new agrochemical candidates. The unique lipophilic and steric properties of the cyclobutylmethyl group could lead to compounds with altered biological activity, selectivity, or metabolic stability compared to existing morpholine-based agrochemicals. Synthetic chemists in agrochemical research could utilize this compound to generate new libraries of compounds for screening against a variety of agricultural pests and diseases. nih.gov

Future Research Directions and Uncharted Territories for 3 Cyclobutylmethyl Morpholine Chemistry

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of morpholine (B109124) derivatives has traditionally relied on methods that are often inefficient or environmentally taxing. Future research into 3-(Cyclobutylmethyl)morpholine should prioritize the development of unconventional and sustainable synthetic routes.

Modern synthetic strategies are increasingly focused on green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous reagents. A promising approach for morpholine synthesis involves the conversion of 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) in a redox-neutral process. researchgate.nete3s-conferences.orgacs.orgjchemrev.com This methodology offers significant environmental and safety benefits over traditional multi-step protocols that use reagents such as chloroacetyl chloride. e3s-conferences.org The application of this method to a precursor like 1-(cyclobutyl)-2-aminoethanol could provide a more sustainable route to this compound.

Furthermore, the field of flow chemistry presents a powerful tool for the synthesis of morpholine derivatives and other active pharmaceutical ingredients. nih.govacs.orgnih.gov Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for scalability. nih.govnih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process. Other advanced techniques, such as photocatalytic couplings, have also been successfully applied to the synthesis of substituted morpholines and could be adapted for this target molecule. acs.orgmdpi.com

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Key Advantages | Potential Precursors |

|---|---|---|

| Green Annulation | Redox-neutral, reduced waste, inexpensive reagents. researchgate.nete3s-conferences.org | 1-(Cyclobutyl)-2-aminoethanol, Ethylene Sulfate |

| Flow Chemistry | Enhanced safety, scalability, precise control. nih.govacs.org | Various starting materials amenable to continuous processing |

| Photocatalysis | Mild reaction conditions, novel reactivity. acs.orgmdpi.com | Silicon Amine Protocol (SLAP) reagents, cyclobutylacetaldehyde |

| Biocatalysis | High selectivity, environmentally benign conditions. | Enzymatic resolution of chiral precursors |

Development of Novel Analytical and Characterization Techniques for Complex Morpholine Derivatives

A thorough understanding of the structure, conformation, and purity of this compound is critical for its future applications. While standard analytical techniques are applicable, the unique combination of the flexible morpholine ring and the puckered cyclobutane (B1203170) moiety calls for advanced and integrated analytical approaches.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of morpholine derivatives. researchgate.netnih.gov For this compound, a comprehensive NMR analysis would involve one-dimensional (¹H, ¹³C) and two-dimensional techniques such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals. researchgate.netmdpi.com NOESY experiments would be particularly valuable for determining the spatial relationship between the cyclobutylmethyl substituent and the morpholine ring protons, providing insights into the molecule's preferred conformation in solution. researchgate.netmdpi.com The morpholine ring itself typically exists in a chair conformation, and the presence of the bulky substituent at the 3-position may influence this equilibrium. researchgate.net

Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns, confirming the compound's identity and purity. e3s-conferences.org High-resolution mass spectrometry (HRMS) would provide highly accurate mass data, further solidifying the elemental composition. nih.gov

Given that the 3-position of the morpholine ring is a stereocenter, the development of chiral separation methods, such as chiral High-Performance Liquid Chromatography (HPLC), will be crucial for resolving and analyzing enantiomers if a stereoselective synthesis is developed. acs.orgjchemrev.comacs.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Morpholine H2, H6 (axial) | ~2.5 - 2.8 | m | Protons adjacent to Nitrogen |

| Morpholine H2, H6 (equatorial) | ~3.3 - 3.6 | m | Protons adjacent to Nitrogen |

| Morpholine H3 | ~2.8 - 3.1 | m | Proton at substitution site |

| Morpholine H5 (axial) | ~3.6 - 3.8 | m | Protons adjacent to Oxygen |

| Morpholine H5 (equatorial) | ~3.8 - 4.0 | m | Protons adjacent to Oxygen |

| -CH₂- (methylene bridge) | ~1.5 - 1.8 | m | |

| Cyclobutane CH | ~2.0 - 2.3 | m | Methine proton |

| Cyclobutane CH₂ | ~1.7 - 2.0 | m | Methylene protons |

| N-H | Variable | br s | Dependent on solvent and concentration |

Integration into Supramolecular Chemistry and Nanomaterials Research

The structural features of this compound make it an attractive candidate for integration into the fields of supramolecular chemistry and nanomaterials. The morpholine ring provides both a hydrogen bond acceptor (the oxygen atom) and, in its protonated state, hydrogen bond donors (the N-H protons), which are fundamental interactions for building self-assembling systems. researchgate.nete3s-conferences.org

The unique cyclobutylmethyl substituent can play a significant role in directing supramolecular assembly. Its non-polar and conformationally restricted nature could influence molecular packing in the solid state or mediate host-guest interactions in solution. This opens up possibilities for designing novel crystal architectures, gels, or liquid crystals where the cyclobutylmethyl group acts as a specific recognition or space-filling unit.

In the realm of nanomaterials, morpholine derivatives have been successfully used to functionalize surfaces, such as those of graphene quantum dots and carbon dots, to impart specific properties like biocompatibility and targeting capabilities for bioimaging. acs.orgnih.govresearchgate.net this compound could be covalently attached to the surface of various nanoparticles (e.g., gold nanoparticles, silica (B1680970) nanoparticles) via its secondary amine. The cyclobutylmethyl moiety would then form part of the nanoparticle's surface corona, potentially influencing its dispersibility, stability, and interaction with biological membranes or other molecules. Furthermore, the incorporation of morpholine-type linkers into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is an emerging area. jchemrev.comnih.gov this compound could serve as a novel building block or modulating agent in the synthesis of such frameworks, with the cyclobutyl group potentially tuning the pore size and chemical environment within the material.

Table 3: Potential Applications of this compound in Advanced Materials

| Area | Potential Role of this compound | Key Structural Features Utilized |

|---|---|---|

| Crystal Engineering | Directing crystal packing through hydrogen bonding and steric interactions. | N-H donor, O acceptor, cyclobutyl shape |

| Nanoparticle Functionalization | Surface ligand to enhance stability and mediate interactions. acs.orgnih.gov | Secondary amine for covalent attachment |

| Metal-Organic Frameworks | Modulator or linker to control pore environment and framework topology. jchemrev.comnih.gov | N and O coordination sites, steric bulk of substituent |

| Foldamer Design | Monomeric unit to create novel folded oligomeric structures. researchgate.net | Constrained geometry, defined stereochemistry |

Investigation of Previously Unexplored Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is, as yet, uncharted territory. Its structure presents several potential sites for chemical transformation, including the N-H bond, the C-H bonds of the morpholine ring, and the strained cyclobutane ring. A systematic investigation of its reactivity could unveil novel chemical transformations and provide access to a diverse range of new derivatives.

The secondary amine of the morpholine ring is a prime site for functionalization. Standard reactions such as N-alkylation, N-acylation, and N-arylation could be readily applied to introduce a wide variety of substituents, creating a library of derivatives for further study. nih.gov More advanced methodologies, such as photoredox-catalyzed N-dealkylation, could be explored to remove the alkyl group from a tertiary amine precursor if needed, highlighting the versatility of transformations around the nitrogen atom. e3s-conferences.orgacs.orgmdpi.com

The morpholine ring itself can undergo transformations such as oxidative ring-opening. acs.orgnih.gov This reaction, which can be promoted by visible light photocatalysis, could transform the cyclic amine into a linear, difunctionalized molecule, providing a pathway to entirely different classes of compounds. nih.gov Furthermore, C-H functionalization of the carbon atoms adjacent to the nitrogen or oxygen could be explored using modern catalytic methods.

The cyclobutane ring offers another dimension of reactivity. Due to its inherent ring strain, it can participate in reactions that are not accessible to unstrained cycloalkanes. nih.govresearchgate.netwikipedia.org Potential transformations include palladium-catalyzed ring-opening or rearrangement reactions, which could be triggered by the introduction of a suitable functional group on the ring. nih.gov Additionally, direct C-H functionalization of the cyclobutane ring, a challenging but increasingly feasible transformation, could lead to the synthesis of highly substituted and structurally complex molecules.

Table 4: Potential Chemical Transformations of this compound

| Reaction Type | Target Site | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| N-Functionalization | Morpholine N-H | Alkyl halides, acyl chlorides, aryl halides (Buchwald-Hartwig) | Diverse N-substituted derivatives |

| Oxidative Ring-Opening | Morpholine C-C bonds | Visible light, photocatalyst, O₂ nih.gov | Linear amino-ether derivatives |

| N-Dealkylation | Morpholine N-C bond (of a precursor) | Photoredox catalysis e3s-conferences.orgacs.org | Secondary morpholine (if starting from a tertiary amine) |

| Cyclobutane C-H Functionalization | Cyclobutane C-H bonds | Radical initiators, transition metal catalysts nih.gov | Substituted cyclobutane derivatives |

| Cyclobutane Ring-Opening | Cyclobutane C-C bonds | Transition metal catalysts, strain-release protocols nih.govresearchgate.net | Functionalized open-chain compounds |

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology offers fertile ground for exploring the potential of this compound. The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and bioactive molecules due to its favorable physicochemical properties, such as improved solubility and metabolic stability. researchgate.netacs.orgnih.govnih.gov

One major avenue of research is the development of novel enzyme inhibitors. researchgate.net The morpholine ring can act as a key pharmacophoric element, forming hydrogen bonds with residues in an enzyme's active site, while the cyclobutylmethyl group could be designed to fit into specific hydrophobic pockets, potentially conferring high potency and selectivity. researchgate.net This compound could serve as a starting point for the synthesis of a library of derivatives to be screened against various enzyme targets, such as kinases, proteases, or cholinesterases. mdpi.com

Another exciting direction is the design of chemical probes to study biological systems. nih.govacs.org By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, researchers could create tools for bioimaging or affinity purification of target proteins. The morpholine moiety is known to facilitate accumulation in acidic organelles like lysosomes, a property that could be exploited for targeted probe delivery. acs.orgnih.govacs.org The cyclobutylmethyl group might influence the probe's membrane permeability and subcellular distribution.

Finally, the field of bioconjugation could benefit from the unique properties of this molecule. The secondary amine provides a convenient handle for conjugation to biomolecules like peptides, proteins, or oligonucleotides. acs.org The resulting bioconjugates would incorporate the structurally rigid and lipophilic cyclobutylmethyl group, which could be used to modulate the conjugate's structure, stability, and biological activity. This could lead to the development of novel therapeutic agents or diagnostic tools with enhanced properties.

Table 5: Hypothetical Cross-Disciplinary Research Projects for this compound

| Research Area | Project Goal | Rationale for Using this compound |

|---|---|---|

| Enzyme Inhibition | Develop selective kinase inhibitors for cancer therapy. researchgate.net | Morpholine scaffold for H-bonding in the hinge region; cyclobutyl group to probe hydrophobic pockets. |

| Chemical Probes | Create a fluorescent probe for imaging lysosomes. acs.orgacs.org | Morpholine for lysosomal accumulation; cyclobutyl group to modulate membrane transport. |

| Bioconjugation | Synthesize peptide-drug conjugates with improved stability. | Secondary amine for conjugation; cyclobutyl group to induce a constrained peptide conformation. |

| Drug Discovery | Screen for novel CNS-active compounds. acs.orgnih.gov | Morpholine for BBB permeability; cyclobutyl as a bioisostere for other chemical groups. |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via chemical shifts (e.g., cyclobutyl protons at δ 2.1–2.5 ppm) .

- HPLC-MS : Quantifies purity (>99%) and detects byproducts (e.g., open-chain amines).

Q. Advanced

- X-ray Crystallography : Resolves absolute configuration, as seen in PDB ID 5JO0 for morpholine derivatives .

- Chiral GC-MS : Measures enantiomeric ratios using β-cyclodextrin columns (e.g., 95:5 R:S ratio) .

How do structural modifications at the morpholine ring impact bioactivity?

Q. Advanced

- Substitution at N : Replacing the cyclobutylmethyl group with aryl groups (e.g., 3-chlorophenyl) increases affinity for σ receptors (Ki = 8 nM vs. 35 nM for parent compound) .

- Ring Expansion : Azepane analogs show reduced metabolic stability (t₁/₂ = 2 h vs. 6 h for morpholine) due to CYP3A4 oxidation .

Q. Methodological Answer

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for 5-HT₃) and control ligands (e.g., ondansetron) to normalize IC₅₀ values .

- Metabolic Profiling : LC-HRMS identifies active metabolites (e.g., N-oxide forms) that may skew in vivo results .

- Data Reconciliation : Apply multivariate analysis to account for variables like buffer pH (7.4 vs. 6.8) or incubation time .

How is computational modeling applied to predict the toxicological profile of this compound?

Q. Advanced

- QSAR Models : Predict hepatotoxicity (e.g., Liver Toxicity Knowledge Base) using descriptors like logP (2.1) and topological polar surface area (45 Ų) .

- ADMET Prediction : SwissADME estimates high blood-brain barrier permeability (BBB+ score: 0.89) and CYP2D6 inhibition risk (Probability: 70%) .

What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Q. Advanced

- Catalyst Recycling : Immobilized chiral catalysts (e.g., Rh-DuPhos on silica) reduce costs but require optimization of leaching rates (<0.1% per cycle) .

- Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity at 10 kg/batch but demands rigorous solvent recovery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.